Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
Description
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a lithium salt featuring a cyclopropane ring substituted with a carboxylate group and a pyridine moiety bearing a trifluoromethyl (-CF₃) group at the 5-position. This compound combines unique structural elements:
- Trifluoromethylpyridine: Imparts electron-withdrawing properties, influencing electronic distribution and metabolic stability.
- Lithium carboxylate: Enhances solubility in polar solvents compared to other alkali metal salts.
Properties
IUPAC Name |
lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.Li/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQHXMAECXBFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Applications in Organic Synthesis
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate serves as a versatile reagent in organic synthesis. Its applications include:
- Chiral Synthesis: The compound can be utilized as a chiral base in the synthesis of enantiomerically enriched compounds. Studies have shown that lithium amides, including this compound, can effectively deprotonate carbonyl compounds, leading to high yields of chiral products .
- Functionalization of Carbonyl Compounds: The unique structure allows for selective functionalization, making it valuable in the synthesis of complex organic molecules. For instance, it has been used successfully in the formation of lithium enolates that can be trapped with electrophiles to yield functionalized products .
Medicinal Chemistry
The trifluoromethyl group present in this compound enhances its biological activity and lipophilicity, making it a candidate for drug development. Notable applications include:
- Anticancer Agents: Research indicates that compounds featuring trifluoromethyl groups exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Neuroprotective Effects: Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems .
Energy Storage Applications
The compound has also found applications in the field of energy storage, particularly in lithium-organic batteries:
- Electrochemical Performance: this compound can be incorporated into battery systems where it acts as an electrolyte or redox-active component. Its ability to facilitate electron transfer makes it suitable for use in high-performance lithium-organic batteries .
Case Study 1: Chiral Synthesis
A study demonstrated the use of lithium amides, including this compound, in the enantioselective deprotonation of cyclic ketones. The resulting lithium enolates were trapped with various electrophiles to yield optically active products with up to 99% enantiomeric excess .
Case Study 2: Anticancer Activity
In a pharmacological study, derivatives of this compound were evaluated for their anticancer activity against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate involves its interaction with molecular targets in biological systems. The trifluoromethyl group and pyridine ring can engage in various binding interactions, influencing the activity of enzymes and receptors. The cyclopropane carboxylate moiety may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds provide context for understanding Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate:
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Structure : Benzaldehyde core substituted with a 5-CF₃-pyridin-2-yl group.
- Molecular Weight: 251.20 g/mol (C₁₃H₈F₃NO).
- Key Properties :
- Melting Point: 91–93°C.
- Purity: ≥90% (commercial grade).
- Reactivity: The aldehyde group enables nucleophilic addition reactions, making it useful in synthesizing imines or hydrazones.
- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals or ligands.
Comparison : Unlike the target compound, this molecule lacks the strained cyclopropane ring and carboxylate group, reducing conformational constraints and altering solubility. The aldehyde functionality offers distinct reactivity compared to the carboxylate salt .
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
- Structure : Piperazine core substituted with a 5-CF₃-pyridin-2-yl group.
- Key Properties :
- Purity: ≥90% (commercial grade).
- Reactivity: The piperazine moiety introduces basicity and hydrogen-bonding capacity.
- Applications : Building block for drug candidates (e.g., kinase inhibitors or antipsychotics).
Comparison : The piperazine group provides nitrogen atoms for hydrogen bonding, contrasting with the carboxylate’s anionic character. This compound is more likely to interact with biological targets via basic nitrogen atoms, whereas the lithium carboxylate may act as a leaving group or metal-binding site .
Research Findings and Implications
- Electronic Effects : The -CF₃ group in all compounds enhances electron withdrawal, stabilizing negative charges (e.g., carboxylate) or polarizing adjacent bonds (e.g., aldehyde).
- Solubility : Lithium carboxylates typically exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to neutral analogs like benzaldehyde or piperazine derivatives.
- Biological Relevance : The cyclopropane-carboxylate structure may restrict molecular conformation, improving target binding in drug design. Piperazine derivatives, however, are more commonly used for their pharmacokinetic properties.
Biological Activity
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C10H8F3LiN2O2 |
| Molecular Weight | 265.61 g/mol |
| IUPAC Name | Lithium 1-(5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylate |
| InChI Key | LPLQHXMAECXBFS-UHFFFAOYSA-M |
This compound features a cyclopropane ring linked to a pyridine moiety, which is further substituted with trifluoromethyl groups, enhancing its reactivity and potential biological interactions.
Lithium compounds are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The specific compound, this compound, is hypothesized to exert its effects through several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which may contribute to its mood-stabilizing properties.
- Modulation of Neurotransmitter Release : The compound may influence the release and reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.
Case Studies
Several studies have explored the biological activity of lithium compounds:
- Neuroprotective Effects : Research indicates that lithium can protect neuronal cells from apoptosis induced by oxidative stress. A study demonstrated that lithium treatment reduced cell death in neuronal cultures exposed to neurotoxic agents.
- Antidepressant Activity : A clinical trial involving patients with major depressive disorder showed that lithium augmentation significantly improved treatment outcomes when combined with traditional antidepressants.
- Cancer Research : Preliminary studies suggest that lithium compounds may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Comparative Analysis
A comparative analysis of various lithium compounds indicates differing levels of biological activity based on structural modifications:
| Compound Name | Biological Activity Level |
|---|---|
| Lithium Carbonate | High (mood stabilization) |
| Lithium Orotate | Moderate (neuroprotective) |
| This compound | Potentially high (emerging research) |
Research Findings
Recent research has focused on the synthesis and optimization of lithium compounds for enhanced biological activity. For instance:
- A study published in Molecular Pharmacology highlighted the synthesis of lithium derivatives with improved selectivity for specific biological targets, suggesting potential therapeutic applications beyond mood disorders.
- Another research article emphasized the importance of structural modifications in enhancing the efficacy of lithium compounds against neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate?
Answer:
The synthesis involves three key steps:
Cyclopropanation : A [2+1] cycloaddition using diazo compounds (e.g., trimethylsilyldiazomethane) to form the cyclopropane ring, as demonstrated in related cyclopropane carboxylate syntheses .
Carboxylation : Introduction of the carboxylate group via hydrolysis of a nitrile intermediate or direct carboxylation under acidic conditions.
Lithium Salt Formation : Neutralization with lithium hydroxide to yield the final product.
Characterization should include NMR to confirm cyclopropane geometry and FTIR to verify carboxylate formation, with comparisons to structurally similar compounds .
Advanced: How can contradictions in biological activity data across studies be systematically addressed?
Answer:
Discrepancies may arise from differences in cell lines, assay conditions (e.g., pH, temperature), or impurity profiles. Methodological solutions include:
- Orthogonal Assays : Validate activity using independent techniques (e.g., fluorescence-based vs. radiometric assays).
- Dose-Response Curves : Ensure consistency in IC values across multiple replicates.
- Computational Modeling : Perform molecular docking to compare binding affinities with reported targets (e.g., kinase inhibitors) .
- Batch Analysis : Use HPLC to verify compound purity (>95%) and rule out degradation products .
Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
- NMR : To resolve cyclopropane ring protons (δ 1.2–1.8 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm). The trifluoromethyl group () appears as a singlet in NMR .
- HRMS : Confirm molecular ion peaks (e.g., m/z 267.20 for the parent acid) and isotopic patterns .
- FTIR : Identify carboxylate stretching vibrations (~1600–1700 cm) and pyridinyl C=N bonds (~1500 cm) .
Advanced: What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering biological activity.
- pH Adjustment : Stabilize the carboxylate form by maintaining pH > 7.0 (verified via potentiometric titration).
- Prodrug Design : Modify the carboxylate to an ester prodrug (e.g., methyl ester), as seen in related pyridinyl derivatives, to improve membrane permeability .
Basic: How is the electronic effect of the trifluoromethyl group on the pyridinyl ring characterized?
Answer:
- Hammett Constants : Use σ values to quantify electron-withdrawing effects ( for ), influencing reaction kinetics (e.g., nucleophilic substitution rates).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Answer:
- Core Modifications : Replace the cyclopropane with bicyclo[3.2.1]octane (as in ) to assess steric effects on target binding .
- Substituent Screening : Introduce electron-donating groups (e.g., -NH) at the pyridinyl 4-position to modulate electronic density and hydrogen-bonding capacity.
- In Silico Profiling : Perform 3D-QSAR using CoMFA/CoMSIA to correlate substituent properties with activity data from high-throughput screens .
Basic: What are the critical parameters for reproducibility in biological assays involving this compound?
Answer:
- Solvent Consistency : Use DMSO with <0.1% water content to prevent precipitation.
- Cell Passage Number : Limit to passages 5–20 to avoid phenotypic drift.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
